beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy-: is a complex organic compound with the molecular formula C10H18ClN3O5 . This compound is notable for its unique structure, which includes a hexopyranoside backbone and a nitrosoamino group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the nitrosoamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the nitrosoamino group may be oxidized to form different products.
Reduction: Reduction reactions can convert the nitrosoamino group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and cellular processes.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific functionalities.
Mechanism of Action
The mechanism of action of beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)amino)carbonyl)amino)-2,3-dideoxy-
- beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3,6-trideoxy-
Uniqueness
Compared to similar compounds, beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- stands out due to its specific nitrosoamino group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
116724-62-0 |
---|---|
Molecular Formula |
C10H18ClN3O6 |
Molecular Weight |
311.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[(2R,3S,4R,6R)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8-,9+/m1/s1 |
InChI Key |
YQYBWJPESSJLTK-BGZDPUMWSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O |
Canonical SMILES |
COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.